molecular formula C11H8N2O B1368616 4-(4-Cyanophenyl)-4-oxobutyronitrile CAS No. 898767-45-8

4-(4-Cyanophenyl)-4-oxobutyronitrile

Cat. No.: B1368616
CAS No.: 898767-45-8
M. Wt: 184.19 g/mol
InChI Key: AOKNUQCFRRIXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyanophenyl)-4-oxobutyronitrile is an organic compound characterized by the presence of a cyanophenyl group and an oxobutyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenyl)-4-oxobutyronitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

  • Knoevenagel Condensation

      Reactants: 4-cyanobenzaldehyde, malononitrile

      Catalyst: Sodium ethoxide

      Solvent: Ethanol

      Conditions: Reflux for several hours

  • Cyclization and Dehydration

      Intermediate: Formed from the condensation reaction

      Conditions: Heating under reduced pressure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenyl)-4-oxobutyronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

      Conditions: Anhydrous solvents, room temperature to moderate heating

  • Substitution

      Reagents: Halogens, nitrating agents, sulfonating agents

      Conditions: Varies depending on the substituent being introduced

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Cyanophenyl)-4-oxobutyronitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)-4-oxobutyronitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl isocyanate
  • 4-Cyanophenyl acrylate
  • 4-Cyanophenyl hydrazinecarboxylate

Comparison

4-(4-Cyanophenyl)-4-oxobutyronitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. For example, while 4-cyanophenyl isocyanate is highly reactive and useful in polymer chemistry, this compound provides a more stable intermediate for organic synthesis.

Properties

IUPAC Name

4-(3-cyanopropanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKNUQCFRRIXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642225
Record name 4-(3-Cyanopropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-45-8
Record name 4-Cyano-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Cyanopropanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Cyanophenyl)-4-oxobutyronitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Cyanophenyl)-4-oxobutyronitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Cyanophenyl)-4-oxobutyronitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Cyanophenyl)-4-oxobutyronitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Cyanophenyl)-4-oxobutyronitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Cyanophenyl)-4-oxobutyronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.